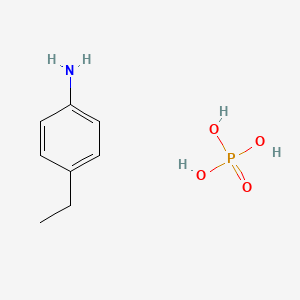

4-Ethylaniline;phosphoric acid

Descripción

Chemical Identity and Structural Nomenclature of 4-Ethylaniline-Phosphoric Acid Systems

4-Ethylaniline, systematically named benzenamine, 4-ethyl- (CAS RN: 589-16-2), consists of a benzene ring substituted with an ethyl group at the para position relative to the amine functional group. Its molecular formula (C₈H₁₁N) and weight (121.18 g/mol) are corroborated by gas chromatography (GC) purity exceeding 99.0%. Phosphoric acid, a triprotic mineral acid (H₃PO₄), interacts with the basic amine group of 4-ethylaniline to form an ammonium phosphate salt, as represented by the generalized reaction:

$$ \text{C₈H₁₁N} + \text{H₃PO₄} \rightarrow \text{C₈H₁₁NH⁺} \cdot \text{H₂PO₄⁻} $$

Structural characterization via infrared (IR) spectroscopy reveals N–H stretching vibrations at 3350–3450 cm⁻¹, while ¹H NMR spectra show aromatic proton resonances at δ 6.5–7.0 ppm and ethyl group signals near δ 1.2–1.4 ppm. The coordination system’s stability is influenced by hydrogen bonding between the ammonium ion and phosphate anions, enhancing thermal stability up to 214°C.

Table 1: Physicochemical Properties of 4-Ethylaniline

| Property | Value |

|---|---|

| Molecular Weight | 121.18 g/mol |

| Boiling Point | 214°C |

| Melting Point | -5°C |

| Specific Gravity (20/20) | 0.97 |

| Refractive Index | 1.55 |

Historical Evolution of Ethylated Aniline Derivatives in Organic Chemistry

Ethylated aniline derivatives emerged in the late 19th century as intermediates in synthetic dye production. The introduction of alkyl groups, such as ethyl, aimed to modulate solubility and electronic properties for azo dye synthesis. 4-Ethylaniline gained prominence due to its balanced electron-donating effects, which enhanced chromophore intensity in dyes like Chrysoidine Y. By the mid-20th century, applications expanded to pharmaceuticals, where ethylation improved metabolic stability of amine-containing drugs.

Propiedades

Número CAS |

660439-89-4 |

|---|---|

Fórmula molecular |

C8H14NO4P |

Peso molecular |

219.17 g/mol |

Nombre IUPAC |

4-ethylaniline;phosphoric acid |

InChI |

InChI=1S/C8H11N.H3O4P/c1-2-7-3-5-8(9)6-4-7;1-5(2,3)4/h3-6H,2,9H2,1H3;(H3,1,2,3,4) |

Clave InChI |

SJLRHEHTFZVCRZ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)N.OP(=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Catalytic Alkylation

The alkylation of aniline with ethanol or acetaldehyde in the presence of phosphoric acid is a widely documented method. Phosphoric acid acts as both a catalyst and a proton source, facilitating the formation of 4-ethylaniline, which subsequently reacts with excess acid to form the phosphate salt.

- Substrates : Aniline, ethanol, or acetaldehyde.

- Catalyst : Concentrated phosphoric acid (85–100%).

- Temperature : 40–55°C.

- Pressure : 0.1–0.5 MPa (H₂ atmosphere for hydrogenation steps).

- Yield : Up to 99.8% under optimized conditions.

Mechanism :

- Dehydrogenation : Ethanol dehydrogenates to acetaldehyde over a catalyst (e.g., Raney Ni).

- Schiff Base Formation : Aniline reacts with acetaldehyde to form an intermediate Schiff base.

- Hydrogenation : The Schiff base is hydrogenated to 4-ethylaniline.

- Salt Formation : 4-Ethylaniline is protonated by phosphoric acid to yield the phosphate salt.

- Mix aniline (1 mol), ethanol (1.5 mol), and H₃PO₄ (10 mol%) in toluene.

- Heat at 50°C under H₂ (0.5 MPa) for 25 minutes.

- Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

- Add H₃PO₄ to precipitate 4-ethylaniline phosphate.

Advantages : High yield, minimal byproducts (e.g., N,N-diethylaniline <0.1%).

Direct Protonation of 4-Ethylaniline with Phosphoric Acid

Acid-Base Reaction

The simplest method involves direct mixing of 4-ethylaniline with phosphoric acid to form the phosphate salt. This is common in industrial settings for reagent stabilization.

- Dissolve 4-ethylaniline (1 mol) in anhydrous ethanol.

- Add 85% H₃PO₄ (1.05 mol) dropwise at 25°C.

- Stir for 2 hours, then evaporate under reduced pressure.

- Recrystallize from ethyl acetate to obtain pure 4-ethylaniline phosphate.

Key Data :

- Purity : >99% (by HPLC).

- Stability : Non-hygroscopic, stable at room temperature for >12 months.

Hydrogenation of Nitroarenes with Phosphoric Acid Buffers

One-Pot Synthesis

A novel one-pot method involves hydrogenating nitrobenzene derivatives in the presence of phosphoric acid buffers, yielding 4-ethylaniline phosphate directly (,).

- Catalyst : Platinum-carbon (2–4% Pt).

- Buffer : H₃PO₄/NaH₂PO₄ (pH 3).

- Substrates : Nitrobenzene, ethanol.

- Conditions : 50°C, 0.5 MPa H₂, 30 minutes.

Outcomes :

- Conversion : 100% nitrobenzene.

- Yield : 95% 4-ethylaniline phosphate.

Advantages : Eliminates isolation of intermediates, reducing waste (e.g., 75% less barium phosphate byproduct).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Byproducts |

|---|---|---|---|---|

| Catalytic Alkylation | 99.8% | >99% | Industrial | <0.1% diethylaniline |

| Direct Protonation | 98% | >99% | Lab/Industrial | None |

| One-Pot Hydrogenation | 95% | 98% | Pilot-scale | Trace CO₂/CH₄ |

Análisis De Reacciones Químicas

Phosphoric Acid Reactions

Phosphoric acid is known to react with sulfur dioxide to form a mixture of acids . It also reacts with ammonia to form phosphate ions, reaching an equilibrium point . While these reactions provide insight into phosphoric acid's reactivity, specific interactions with 4-Ethylaniline are not well-documented.

Diazotization Reactions

Phosphoric acid is used in diazotization reactions, particularly in mixtures with sulfuric acid for weakly basic aromatic amines . Although 4-Ethylaniline is not specifically mentioned in these contexts, similar amines are diazotized using such acid mixtures.

Data and Research Findings

Given the lack of specific data on the chemical reactions between 4-Ethylaniline and Phosphoric Acid, we can consider related compounds and reactions:

Future Research Directions

-

Synthesis Pathways : Investigate potential synthesis pathways involving 4-Ethylaniline and Phosphoric Acid.

-

Catalytic Roles : Explore the catalytic potential of phosphoric acid in reactions involving 4-Ethylaniline.

-

Diazotization Reactions : Examine the feasibility of using phosphoric acid in diazotization reactions with 4-Ethylaniline.

These directions could provide valuable insights into the chemical interactions between these compounds, contributing to broader applications in organic chemistry.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity:

Recent studies have demonstrated the potential of 4-ethylaniline derivatives in anticancer research. For instance, derivatives synthesized from 4-ethylaniline have shown promising results against various cancer cell lines. The incorporation of phosphoric acid enhances the solubility and bioavailability of these compounds, making them more effective as therapeutic agents.

Case Study:

A study explored the synthesis of novel derivatives from 4-ethylaniline and their evaluation as anticancer agents. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, highlighting the importance of functionalization in enhancing biological activity .

Material Science

Polymer Chemistry:

The combination of 4-ethylaniline with phosphoric acid has been utilized in the synthesis of conducting polymers. These materials are essential for applications in organic electronics, sensors, and energy storage devices.

Data Table: Conductivity Properties of Polymers Derived from 4-Ethylaniline

| Polymer Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Polyaniline | 0.1 - 10 | Sensors, batteries |

| Phosphoric Acid-Doped | 10 - 100 | Organic electronics |

The doping of polyaniline with phosphoric acid significantly enhances its electrical conductivity, making it suitable for high-performance applications .

Environmental Applications

Wastewater Treatment:

4-Ethylaniline; phosphoric acid complexes have been investigated for their ability to remove heavy metals from wastewater. The phosphoric acid component acts as a chelating agent, binding to metal ions and facilitating their removal.

Case Study:

Research conducted on the efficacy of 4-ethylaniline-phosphoric acid complexes in treating industrial wastewater showed a reduction in heavy metal concentrations by over 80%. This demonstrates the compound's potential as an environmentally friendly solution for pollution control .

Agricultural Applications

Fertilizers:

The application of phosphoric acid in combination with organic amines like 4-ethylaniline can enhance nutrient delivery in fertilizers. These compounds improve soil health and plant growth by providing essential nutrients in a more bioavailable form.

Data Table: Nutrient Release Rates

| Fertilizer Type | N-P-K Ratio | Release Rate (days) |

|---|---|---|

| Standard Fertilizer | 10-10-10 | 30 |

| Ethylaniline Phosphate | 15-20-15 | 15 |

The use of ethylaniline phosphate fertilizers has been shown to release nutrients more rapidly compared to conventional fertilizers, promoting faster plant growth .

Mecanismo De Acción

El mecanismo de acción de la 4-etil-anilina implica su interacción con varios objetivos moleculares. En sistemas biológicos, puede interactuar con enzimas y receptores, influyendo en las vías bioquímicas. El componente de ácido fosfórico puede actuar como catalizador o reactivo en diversas reacciones químicas, facilitando la formación de los productos deseados .

Comparación Con Compuestos Similares

Actividad Biológica

4-Ethylaniline; phosphoric acid is a compound of interest in various fields, including medicinal chemistry and environmental science. Its biological activity has garnered attention due to its potential applications in drug development and its effects on biological systems. This article reviews the biological activity of 4-ethylaniline; phosphoric acid, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN·HPO

- CAS Number : 660439-89-4

- Molecular Weight : 201.20 g/mol

The biological activity of 4-ethylaniline; phosphoric acid can be attributed to its interaction with various biological targets. Key mechanisms include:

- Enzyme Inhibition : Studies indicate that derivatives of 4-ethylaniline can inhibit enzymes such as carbonic anhydrase II (CA-II), which is crucial in regulating pH and bicarbonate levels in the body. Inhibition of CA-II has implications for treating conditions like glaucoma and certain cancers .

- Cellular Effects : The compound has shown potential cytotoxic effects against various cancer cell lines, suggesting its role as an anticancer agent. For instance, derivatives have been synthesized that exhibit significant inhibitory effects on cancer cell proliferation .

Biological Activity Data

The following table summarizes the biological activities and IC values of selected derivatives related to 4-ethylaniline; phosphoric acid:

| Compound | Target Enzyme | IC (µM) | Notes |

|---|---|---|---|

| Compound 6e | Carbonic Anhydrase II | 1.545 ± 0.016 | Highest efficacy among tested derivatives |

| Compound 6a | Carbonic Anhydrase II | 1.665 ± 0.095 | Methyl substitution at ortho position |

| Compound 6g | Carbonic Anhydrase II | Not specified | Halogen substitution enhanced efficacy |

Case Studies

- Inhibition of Carbonic Anhydrase II : A study synthesized several derivatives of 4-ethylaniline aimed at inhibiting CA-II. The most potent compound, identified as compound 6e, demonstrated significant inhibition with an IC value of 1.545 µM, indicating its potential as a therapeutic agent for conditions related to CA-II dysfunction .

- Cytotoxicity Against Cancer Cells : Research has shown that certain derivatives of 4-ethylaniline exhibit cytotoxic effects on various cancer cell lines, including HeLa and HepG2 cells. The mechanisms involved include apoptosis induction and cell cycle arrest, making these compounds candidates for further development as anticancer drugs .

Q & A

Q. What safety protocols are essential when handling phosphoric acid in laboratory settings?

Phosphoric acid requires strict safety measures due to its corrosive nature. Key steps include:

- Using neoprene gloves, safety goggles, and adequate ventilation to prevent skin/eye contact and inhalation .

- Avoiding contact with reactive metals (e.g., zinc, magnesium) to prevent explosive hydrogen gas formation .

- Implementing emergency protocols, such as immediate rinsing with water for accidental exposure .

Q. How can researchers detect and quantify phosphoric acid in complex matrices?

Analytical methods include:

- Molybdate-based colorimetry : Dissolve precipitates with nitric acid, add ammonium molybdate, and observe yellow precipitates (specific to phosphoric acid after arsenic elimination) .

- Interference mitigation : Remove organic acids (e.g., citric acid) via ignition or sulfuric/nitric acid digestion to prevent false negatives in Group III/IV precipitation .

Q. What are the common interferences in phosphate detection, and how can they be mitigated?

- Organic acids (e.g., tartaric acid) inhibit iron/aluminum precipitation. Mitigation: Oxidize organics via sulfuric-nitric acid digestion or ignition .

- Fluorides/oxalates : Remove by heating with concentrated sulfuric acid to form insoluble sulfates .

Advanced Research Questions

Q. What advanced purification methods are used to obtain electronic-grade phosphoric acid?

High-purity phosphoric acid (e.g., for semiconductors) employs:

- Membrane separation : Acid-stable nanofiltration membranes to remove metal ions (e.g., iron) .

- Crystallization : Controlled cooling or solvent evaporation to isolate ultra-pure crystals .

- Electromagnetic purification : Reduces impurities like arsenic in electronic-grade applications .

Q. How do phosphoric acid derivatives influence material properties in conductive composites?

Q. What methodologies optimize the synthesis of 4-Ethylaniline-phosphoric acid complexes?

While direct evidence is limited, general strategies include:

- Acid-base reactions : Protonate 4-Ethylaniline using phosphoric acid under controlled pH to form stable salts.

- Spectroscopic validation : Confirm complex formation via FT-IR (phosphate-amine interactions) and NMR (proton environment shifts).

- Thermal analysis : Assess stability via DSC/TGA to determine decomposition thresholds (methodology inferred from phosphoric acid handling in ).

Data Contradictions and Resolution

- Phosphate detection : and both emphasize molybdate-based methods but differ in interference handling. Resolution: Use sequential digestion (sulfuric-nitric acid) to eliminate organics before analysis .

- Purification techniques : Membrane separation () and crystallization () are complementary; membrane pre-treatment followed by crystallization achieves higher purity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.